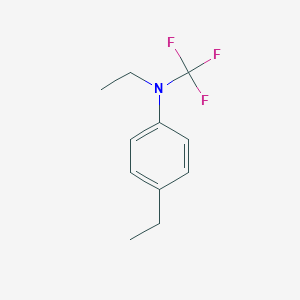

N,4-diethyl-N-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C11H14F3N |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

N,4-diethyl-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C11H14F3N/c1-3-9-5-7-10(8-6-9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3 |

InChI Key |

IVILROCTDALSKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,4-diethyl-N-(trifluoromethyl)aniline

Direct Trifluoromethylation of N,N-Diethyl Aniline Derivatives

A common strategy involves the direct introduction of the trifluoromethyl group onto the nitrogen atom of a diethyl-substituted aniline. This can be achieved via nucleophilic trifluoromethylation using trifluoromethylating reagents such as trifluoromethyl sulfonates or trifluoromethyl radicals generated in situ.

Typical Procedure (Adapted from General Trifluoromethylation Protocols)

- Reagents: Sodium trifluoromethanesulfinate (CF3SO2Na), triphenylphosphine (PPh3), silver fluoride (AgF)

- Solvent: Acetonitrile (MeCN)

- Conditions: Stirring under nitrogen atmosphere at room temperature followed by heating to 50 °C for several hours

- Mechanism: The reaction proceeds via in situ generation of trifluoromethyl radicals that couple with the nitrogen of the aniline derivative, yielding the N-trifluoromethylated product.

This method is efficient and provides good yields with mild conditions, but requires careful handling of reagents and inert atmosphere.

Metallaphotoredox Catalyzed Multicomponent Amination

A recent and highly modular approach involves the use of metallaphotoredox catalysis to achieve trifluoromethylation alongside amination in a multicomponent coupling reaction. This method allows the incorporation of trifluoromethyl groups into complex molecular architectures, including N-trifluoroalkyl anilines.

Key Features

- Catalysts: Iridium photocatalyst combined with nickel salts and bathophenanthroline ligand

- Substrates: Nitroarenes, tertiary alkylamines (such as diethylamine derivatives), 3,3,3-trifluoropropene as trifluoromethyl source, redox-active esters

- Conditions: Blue LED irradiation (~456 nm), DMSO/DME solvent mixture, ~80 °C, 48 h

- Outcome: Formation of N-trifluoroalkyl anilines with high chemo- and regioselectivity, yields up to 76% reported

| Component | Role | Example/Details |

|---|---|---|

| Nitroarene | Aryl source | 4-nitroanisole, substituted nitroarenes |

| Tertiary alkylamine | Amination partner | N,N-diethylamine or analogs |

| 3,3,3-Trifluoropropene | Trifluoromethyl group donor | Gaseous reagent, 1 atm pressure |

| Photocatalyst | Iridium complex | 4 mol % |

| Nickel salt | Catalytic metal center | Ni(NO3)2·6H2O, 20 mol % |

| Ligand | Stabilizes nickel catalyst | Bathophenanthroline, 20 mol % |

| Redox-active ester | Radical precursor | Derived from carboxylic acids |

This approach offers a sophisticated and versatile route, enabling the synthesis of this compound analogs with functional group tolerance and scalability.

One-Pot Synthesis via Dithiocarbamate Intermediates (Indirect Method)

Another method involves the formation of dithiocarbamate intermediates from anilines, followed by desulfurylation and trifluoromethylation steps. This approach is more complex and typically used for preparing isothiocyanates but can be adapted for trifluoromethyl amines.

- Reaction Conditions: Room temperature formation of N-phenyl dithiocarbamate, followed by desulfurylation using trichlorotriazine (TCT) at 0 °C and basification

- Yield: Moderate to good, depending on substrate and conditions

This method is less direct and less commonly used for this compound but provides an alternative synthetic route.

Comparative Analysis of Preparation Methods

Research Findings and Notes

- The trifluoromethyl group introduction onto aniline nitrogen is efficiently achieved via radical trifluoromethylation using sodium trifluoromethanesulfinate and silver fluoride in the presence of triphenylphosphine.

- Metallaphotoredox catalysis enables multicomponent coupling reactions that incorporate trifluoromethyl groups with high chemo- and regioselectivity, expanding the scope of accessible N-trifluoroalkyl anilines, including this compound analogs.

- Reaction intermediates in metallaphotoredox methods include radical species and nickel-bound complexes, which are crucial for the formation of the trifluoromethylated products.

- The choice of method depends on the availability of reagents, desired scale, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

N,4-diethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,4-diethyl-N-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,4-diethyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group on the aromatic ring and the nature of N-substituents critically influence electronic and steric properties:

Key Observations :

Cholinesterase Inhibition

highlights the importance of trifluoromethylaniline derivatives in cholinesterase inhibition:

Insights :

Cytotoxicity and Functionalization

underscores substituent-dependent cytotoxicity:

Implications :

- Functionalization at the ortho position (2-CF₃) balances activity and safety better than meta or para positions.

- N,N-Diethyl groups in the target compound may improve membrane permeability but require empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.